molecular formula C7H5BrN4OS B15255672 4-Amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol

Cat. No.: B15255672
M. Wt: 273.11 g/mol
InChI Key: XTDRFASOMIEDBV-UHFFFAOYSA-N
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Description

4-Amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both triazine and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with thiourea and an amine source under acidic or basic conditions to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Nucleophiles such as sodium thiolate or potassium alkoxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(5-chlorofuran-2-YL)-1,3,5-triazine-2-thiol
  • 4-Amino-6-(5-methylfuran-2-YL)-1,3,5-triazine-2-thiol
  • 4-Amino-6-(5-nitrofuran-2-YL)-1,3,5-triazine-2-thiol

Uniqueness

4-Amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. This compound may exhibit different chemical and biological properties compared to its analogs with different substituents on the furan ring.

Properties

Molecular Formula

C7H5BrN4OS

Molecular Weight

273.11 g/mol

IUPAC Name

2-amino-6-(5-bromofuran-2-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H5BrN4OS/c8-4-2-1-3(13-4)5-10-6(9)12-7(14)11-5/h1-2H,(H3,9,10,11,12,14)

InChI Key

XTDRFASOMIEDBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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